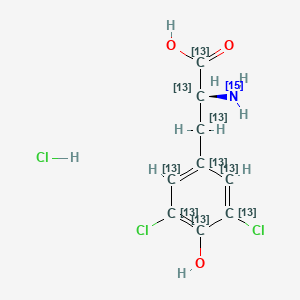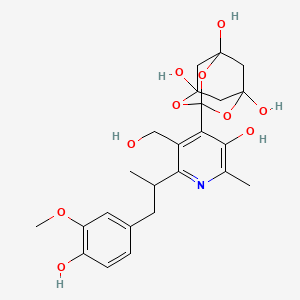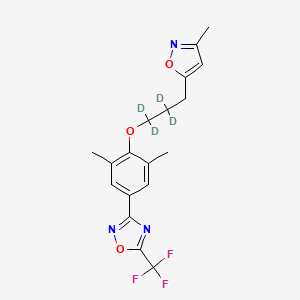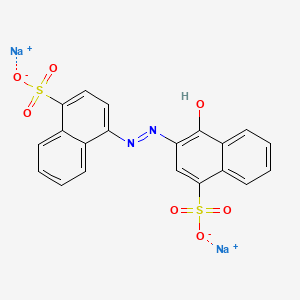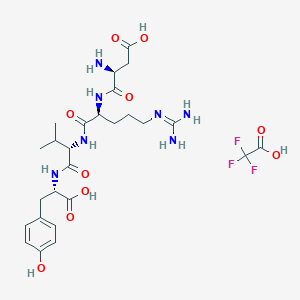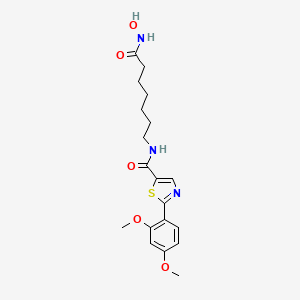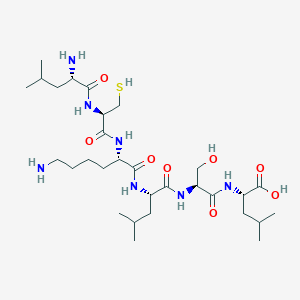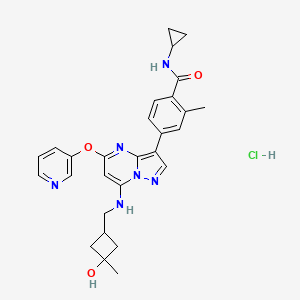
Luvixasertib (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luvixasertib (hydrochloride) is a small molecule compound that is currently under investigation for its potential therapeutic applications. It is known for its selective inhibition of the tyrosine threonine kinase (TTK/MPS1) protein, which plays a crucial role in cell cycle regulation and mitotic checkpoint control . This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including solid tumors and breast cancer .
准备方法
The synthesis of Luvixasertib (hydrochloride) involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization of the core structure: Various functional groups are introduced to the core structure through substitution reactions.
Introduction of the cyclopropyl and benzamide groups: These groups are added through coupling reactions using suitable reagents and catalysts
Industrial production methods for Luvixasertib (hydrochloride) would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
Luvixasertib (hydrochloride) undergoes several types of chemical reactions, including:
Substitution reactions: These reactions are used to introduce various functional groups into the core structure.
Oxidation and reduction reactions: These reactions may be employed to modify the oxidation state of specific atoms within the molecule.
Coupling reactions: These reactions are used to attach different functional groups to the core structure, such as the cyclopropyl and benzamide groups
Common reagents and conditions used in these reactions include:
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.
Temperature and pressure: Reactions are typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
The major products formed from these reactions include the final Luvixasertib (hydrochloride) compound and various intermediates that are purified and characterized at each step.
科学研究应用
Luvixasertib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable tool for studying the mechanisms of kinase inhibition and the role of TTK/MPS1 in cell cycle regulation.
Biology: Researchers use Luvixasertib (hydrochloride) to investigate the effects of TTK/MPS1 inhibition on cellular processes, including mitotic checkpoint control and chromosome segregation.
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various cancers, including solid tumors, colorectal cancer, endometrial cancer, hepatocellular carcinoma, leiomyosarcoma, pancreatic cancer, sarcomas, lung cancer, and advanced or metastatic ER positive/Her2 negative breast cancer
Industry: Luvixasertib (hydrochloride) may be used in the development of new cancer therapies and as a reference compound in drug discovery and development
作用机制
Luvixasertib (hydrochloride) exerts its effects by selectively inhibiting the TTK/MPS1 protein kinase. This inhibition disrupts the mitotic checkpoint, leading to chromosome missegregation and aneuploidy, which ultimately results in cell death . The molecular targets and pathways involved include the spindle assembly checkpoint (SAC) and various downstream signaling pathways that regulate cell cycle progression and apoptosis .
相似化合物的比较
Luvixasertib (hydrochloride) can be compared with other TTK/MPS1 inhibitors, such as:
CFI-402257: Another potent and selective TTK/MPS1 inhibitor with similar mechanisms of action and therapeutic potential
BAY 1161909: A TTK/MPS1 inhibitor that has been investigated for its potential use in cancer therapy.
Luvixasertib (hydrochloride) is unique in its high selectivity and potency, as well as its favorable pharmacokinetic properties, which make it a promising candidate for further development and clinical use .
属性
分子式 |
C28H31ClN6O3 |
|---|---|
分子量 |
535.0 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H |
InChI 键 |
BPNUNTSTNQPADK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
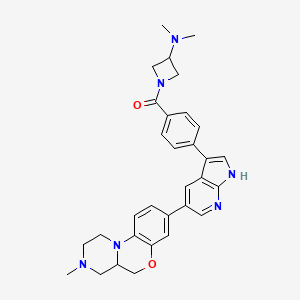

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
